3-chloro-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide
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Overview
Description
3-chloro-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro-substituted benzamide moiety linked to a pyrimidine ring through an ethylamine bridge. The pyrimidine ring is further substituted with a pyrrolidine group, which contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide typically involves multiple steps:
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Formation of the Pyrimidine Intermediate: : The synthesis begins with the preparation of the pyrimidine intermediate. This can be achieved by reacting 2-methyl-4,6-dichloropyrimidine with pyrrolidine under basic conditions to introduce the pyrrolidine group at the 6-position of the pyrimidine ring.
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Amination Reaction: : The next step involves the introduction of the ethylamine bridge. This is done by reacting the pyrimidine intermediate with 2-aminoethyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form the desired ethylamine-substituted pyrimidine.
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Coupling with Benzamide: : Finally, the ethylamine-substituted pyrimidine is coupled with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further improve the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
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Reduction: : Reduction reactions can target the chloro group on the benzamide moiety, potentially converting it to a corresponding amine or hydrocarbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives of the pyrrolidine ring.
Reduction: Amino or hydrocarbon derivatives of the benzamide moiety.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-chloro-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of oncology and neurology.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit activity against certain types of cancer cells or neurological disorders, making it a promising candidate for further clinical studies.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties may also find applications in the production of specialty chemicals or advanced materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide involves its interaction with specific molecular targets within cells. The pyrimidine ring and the pyrrolidine group play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins involved in critical cellular pathways. By modulating the activity of these targets, the compound can exert its biological effects, such as inhibiting cell proliferation or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(2-((2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl)amino)ethyl)benzamide: This compound is similar in structure but contains a morpholine ring instead of a pyrrolidine ring.
3-chloro-N-(2-((2-methyl-6-(piperidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide: This variant includes a piperidine ring, offering different chemical and biological properties.
Uniqueness
The presence of the pyrrolidine ring in 3-chloro-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide distinguishes it from its analogs. This structural feature can influence its binding affinity and specificity for certain biological targets, potentially enhancing its efficacy and selectivity in therapeutic applications.
Properties
IUPAC Name |
3-chloro-N-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O/c1-13-22-16(12-17(23-13)24-9-2-3-10-24)20-7-8-21-18(25)14-5-4-6-15(19)11-14/h4-6,11-12H,2-3,7-10H2,1H3,(H,21,25)(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJCAGLIUJIINT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCC2)NCCNC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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